molecular formula C12H11ClN2O4 B13102029 6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione

Katalognummer: B13102029
Molekulargewicht: 282.68 g/mol
InChI-Schlüssel: QOLGSSAWRMVURU-GIDUJCDVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione typically involves the reaction of 3-chloropyridine-2-amine with a suitable dioxane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with protein kinases or other signaling molecules involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

    (6-amino-3-chloropyridin-2-yl)methanol: Another pyridine derivative with potential therapeutic applications.

    Pyrrolidine derivatives: Compounds with a similar pyridine core structure, used in various medicinal chemistry applications.

Uniqueness

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a pyridine ring with a dioxane moiety makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C12H11ClN2O4

Molekulargewicht

282.68 g/mol

IUPAC-Name

6-[(E)-(3-chloropyridin-2-yl)iminomethyl]-5-hydroxy-2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C12H11ClN2O4/c1-12(2)18-8(9(16)11(17)19-12)6-15-10-7(13)4-3-5-14-10/h3-6,16H,1-2H3/b15-6+

InChI-Schlüssel

QOLGSSAWRMVURU-GIDUJCDVSA-N

Isomerische SMILES

CC1(OC(=C(C(=O)O1)O)/C=N/C2=C(C=CC=N2)Cl)C

Kanonische SMILES

CC1(OC(=C(C(=O)O1)O)C=NC2=C(C=CC=N2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.